2-(4-methoxybenzyl)-1-(2-methylbutyl)-1H-benzimidazole
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Overview
Description
2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOLE is a complex organic compound with the molecular formula C20H24N2O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-methoxybenzyl chloride with 2-methylbutylamine in the presence of a base, followed by cyclization with o-phenylenediamine. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium or copper .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkyl or N-acyl benzimidazole derivatives.
Scientific Research Applications
2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as antifungal and anticancer agents.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets in biological systems. It can bind to enzymes and receptors, inhibiting their activity. The benzimidazole ring is known to interact with DNA and RNA, disrupting their function and leading to cell death in microbial organisms .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-METHOXYPHENOXY)METHYL]-1-(2-METHYLBUTYL)-1H-BENZIMIDAZOLE
- 2-(4-BENZOYLPHENOXY)-1-(2-METHYLBUTYL)-1H-BENZIMIDAZOLE
- 2-(4-METHOXYANILINO)METHYL-1-(2-METHYLBUTYL)-1H-BENZIMIDAZOLE
Uniqueness
2-[(4-METHOXYPHENYL)METHYL]-1-(2-METHYLBUTYL)-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties. Its methoxyphenyl and methylbutyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C20H24N2O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-1-(2-methylbutyl)benzimidazole |
InChI |
InChI=1S/C20H24N2O/c1-4-15(2)14-22-19-8-6-5-7-18(19)21-20(22)13-16-9-11-17(23-3)12-10-16/h5-12,15H,4,13-14H2,1-3H3 |
InChI Key |
VRXLHCZYSHBJBV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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